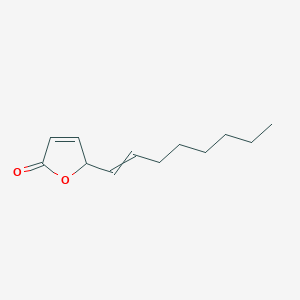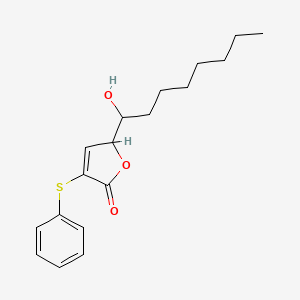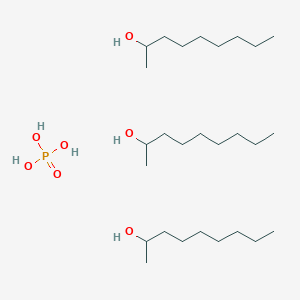
Nonan-2-ol;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonan-2-ol, also known as 2-Nonanol, is an organic compound with the molecular formula C9H20O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to the second carbon atom in the nonane chain. Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H3PO4. It is commonly used in various industrial and laboratory applications due to its acidic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonan-2-ol can be synthesized through several methods, including the reduction of 2-Nonanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the hydration of 1-Nonene in the presence of an acid catalyst.
Phosphoric acid is typically produced by treating phosphate rock with sulfuric acid, resulting in the formation of phosphoric acid and calcium sulfate. This process is known as the wet process. Another method involves the thermal process, where elemental phosphorus is burned in the presence of air and water to produce phosphoric acid.
Analyse Des Réactions Chimiques
Types of Reactions
Nonan-2-ol undergoes various chemical reactions, including:
Oxidation: Nonan-2-ol can be oxidized to 2-Nonanone using oxidizing agents such as potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4).
Dehydration: When heated with a strong acid like sulfuric acid or phosphoric acid, Nonan-2-ol can undergo dehydration to form 1-Nonene.
Substitution: Nonan-2-ol can react with halogenating agents like phosphorus pentachloride (PCl5) to form 2-Chlorononane.
Phosphoric acid, being a strong acid, participates in various reactions, including:
Neutralization: Reacts with bases to form phosphate salts.
Dehydration: Can be dehydrated to form phosphorus pentoxide (P2O5).
Applications De Recherche Scientifique
Nonan-2-ol and phosphoric acid have diverse applications in scientific research:
Chemistry: Nonan-2-ol is used as a solvent and intermediate in organic synthesis. Phosphoric acid is used as a catalyst and reagent in various chemical reactions.
Biology: Nonan-2-ol is studied for its potential antimicrobial properties. Phosphoric acid is used in the preparation of buffer solutions.
Medicine: Nonan-2-ol is explored for its potential use in pharmaceuticals. Phosphoric acid is used in dental cements and as an acidifying agent in medications.
Industry: Nonan-2-ol is used in the manufacture of fragrances and flavors. Phosphoric acid is used in the production of fertilizers, detergents, and food additives.
Mécanisme D'action
The mechanism of action of Nonan-2-ol involves its interaction with cellular membranes, potentially disrupting microbial cell walls and leading to cell death. Phosphoric acid acts as a proton donor in various chemical reactions, facilitating the formation of phosphate esters and other compounds.
Comparaison Avec Des Composés Similaires
Nonan-2-ol can be compared with other secondary alcohols such as 2-Octanol and 2-Decanol. These compounds share similar chemical properties but differ in their carbon chain length, which affects their physical properties and reactivity.
Phosphoric acid can be compared with other mineral acids like sulfuric acid (H2SO4) and hydrochloric acid (HCl). While all are strong acids, phosphoric acid is less corrosive and has unique applications in the food and pharmaceutical industries.
Conclusion
Nonan-2-ol and phosphoric acid are versatile compounds with significant importance in various fields of science and industry. Their unique chemical properties and reactivity make them valuable in research and practical applications.
Propriétés
Numéro CAS |
104660-38-0 |
|---|---|
Formule moléculaire |
C27H63O7P |
Poids moléculaire |
530.8 g/mol |
Nom IUPAC |
nonan-2-ol;phosphoric acid |
InChI |
InChI=1S/3C9H20O.H3O4P/c3*1-3-4-5-6-7-8-9(2)10;1-5(2,3)4/h3*9-10H,3-8H2,1-2H3;(H3,1,2,3,4) |
Clé InChI |
IMVAKWUCCRXNOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)O.CCCCCCCC(C)O.CCCCCCCC(C)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


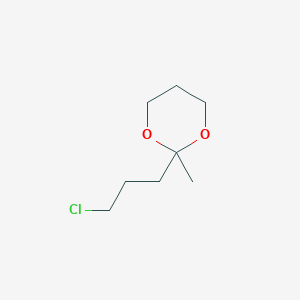
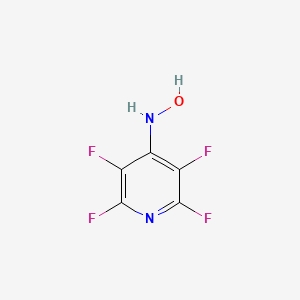
![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)
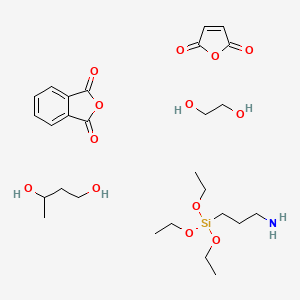
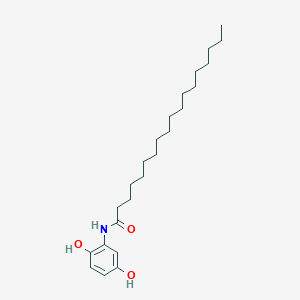
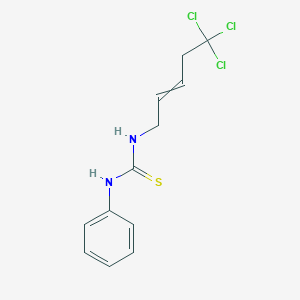
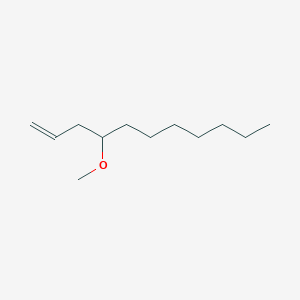
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
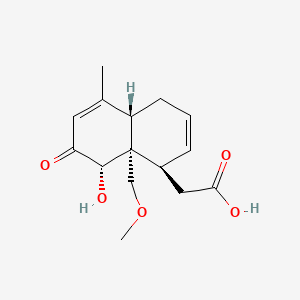
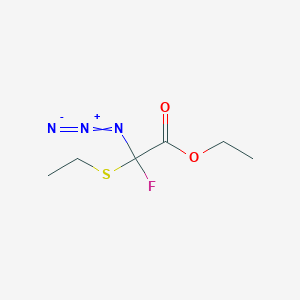
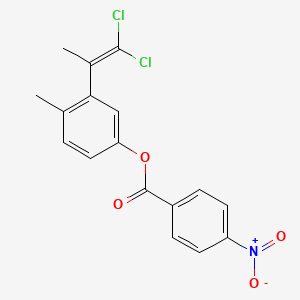
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)
